1-Difluoromethoxy-4-nitro-3-(trifluoromethoxy)benzene
Description
Properties
IUPAC Name |
4-(difluoromethoxy)-1-nitro-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO4/c9-7(10)17-4-1-2-5(14(15)16)6(3-4)18-8(11,12)13/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPVWMRMEBCIOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)OC(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Difluoromethoxy-4-nitro-3-(trifluoromethoxy)benzene, with the molecular formula and molecular weight of 273.11 g/mol, is a compound of significant interest in medicinal chemistry and biological research. Its unique structure incorporates multiple fluorine atoms, which may influence its biological activity, particularly in the context of drug design and development.
The compound is characterized by the following chemical properties:
- Molecular Formula :
- Molecular Weight : 273.11 g/mol
- IUPAC Name : 4-(difluoromethoxy)-1-nitro-2-(trifluoromethoxy)benzene
- CAS Number : 1807191-19-0
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as a therapeutic agent. Research indicates that compounds with similar structures often exhibit various pharmacological effects, including:
- Antimicrobial Activity : Certain derivatives of fluorinated benzene compounds have shown promising antimicrobial properties, suggesting that 1-Difluoromethoxy-4-nitro-3-(trifluoromethoxy)benzene may also possess such activity.
- Anticancer Potential : Fluorinated compounds have been investigated for their ability to inhibit cancer cell proliferation. For instance, studies on related pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231 .
Case Studies and Experimental Data
-
Anticancer Activity :
- A study evaluated the antiproliferative effects of structurally similar compounds on human cancer cell lines. The results indicated that certain fluorinated benzene derivatives inhibited cell growth significantly, with IC50 values in the low micromolar range (e.g., IC50 = 7.76 µM for HCT116) . This suggests a potential for 1-Difluoromethoxy-4-nitro-3-(trifluoromethoxy)benzene to exhibit similar effects.
-
Antimicrobial Effects :
- Research on related compounds has highlighted their antimicrobial properties against various pathogens. For example, studies on substituted pyrazoles demonstrated notable antifungal activity against phytopathogenic fungi, which may be extrapolated to suggest that 1-Difluoromethoxy-4-nitro-3-(trifluoromethoxy)benzene could have similar effects due to its structural analogies .
-
Mechanistic Insights :
- The mechanism of action for fluorinated compounds often involves interactions with specific cellular targets, such as kinases or enzymes critical for cellular proliferation and survival. For instance, a recent study reported that certain pyrazole derivatives inhibited focal adhesion kinase (FAK), which is involved in cancer cell migration and invasion .
Data Table: Biological Activity Summary
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular weight of 273.11 g/mol. Its structure includes:
- Difluoromethoxy Group : Enhances reactivity and solubility.
- Trifluoromethoxy Group : Contributes to biological activity and interaction with molecular targets.
Scientific Research Applications
1-Difluoromethoxy-4-nitro-3-(trifluoromethoxy)benzene is primarily explored in the following areas:
Medicinal Chemistry
The compound is being investigated for its potential pharmacological effects. The presence of fluorine atoms can improve the interaction with biological targets such as enzymes and receptors, which may lead to new therapeutic agents. Key studies have shown that derivatives of this compound can modulate enzyme activity, indicating its potential role in drug development.
Organic Synthesis
This compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions.
Photoredox Catalysis
Recent advancements have introduced photoredox-catalyzed methods for synthesizing compounds like 1-Difluoromethoxy-4-nitro-3-(trifluoromethoxy)benzene. These methods utilize visible light to introduce trifluoromethoxy groups sustainably, showcasing the compound's versatility in synthetic chemistry.
Case Studies and Research Findings
Several studies have documented the interactions and effects of 1-Difluoromethoxy-4-nitro-3-(trifluoromethoxy)benzene on biological systems:
- Enzyme Interaction Studies : Research indicates that this compound can influence metabolic pathways by modulating enzyme activities. For example, studies have shown its effect on cytochrome P450 enzymes, which play a critical role in drug metabolism.
- Pharmacological Screening : Preliminary screenings have identified potential anti-inflammatory and anticancer properties associated with its derivatives, warranting further investigation into its therapeutic applications.
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison
*Calculated based on molecular formula C₈H₄F₅NO₄.
Key Observations :
Key Observations :
- Bromo-substituted analogs (e.g., 1-bromo-4-(difluoromethoxy)benzene) exhibit superior reactivity in direct arylations compared to nitro-substituted derivatives due to the bromine leaving group .
- The nitro group in the target compound may limit participation in cross-couplings but offers pathways for reduction to amines, a common step in pharmaceutical synthesis .
Stability and Functional Group Compatibility
- Nitro Group Stability : The nitro group in 1-difluoromethoxy-4-nitro-3-(trifluoromethoxy)benzene is stable under acidic or neutral conditions but reducible using SnCl₂·2H₂O, yielding unstable diamine intermediates .
- Thermal Stability: Trifluoromethoxy and difluoromethoxy groups enhance thermal stability compared to non-fluorinated analogs, as seen in related compounds with melting points >40°C .
- Hydrolytic Sensitivity : The compound’s ether linkages (-OCHF₂, -OCF₃) are resistant to hydrolysis under mild conditions, contrasting with ester- or amide-containing analogs .
Preparation Methods
Chlorination of Aromatic Precursors
- Starting Material: Benzaldehyde or anisole derivatives
- Chlorinating Agents: Chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), or N-chlorosuccinimide
- Catalysts: Phosphorus trichloride (PCl₃), azobisisobutyronitrile (AIBN), benzoyl peroxide, or their derivatives
- Solvents: Benzotrifluoride, 4-chlorobenzotrifluoride, chlorobenzene, dichlorobenzenes, or mixtures thereof
- Conditions:
- Temperature: 90–100°C
- Duration: 4–5 hours under polychromatic UV light to initiate radical chlorination
- Chlorine flow: 15–20 liters per hour (LPH) maintained during reaction and for 2 hours post-addition
- Outcome: Formation of trichloromethoxybenzene intermediates with removal of HCl and solvent evaporation to yield crude product for next step
Fluorination with Anhydrous Hydrogen Fluoride
- Substrate: Trichloromethoxybenzene obtained from chlorination
- Fluorinating Agent: Anhydrous hydrogen fluoride (AHF)
- Apparatus: Stainless steel (SS 316) autoclave capable of withstanding high pressure (30–35 kg/cm²)
- Conditions:
- Temperature: 80°C
- Duration: 4–6 hours
- Process: The chlorinated intermediate reacts with AHF to substitute chlorine atoms with trifluoromethoxy groups, producing trifluoromethoxybenzene derivatives
- By-products: Hydrochloric acid (HCl) released during reaction and vented off
- Purification: Atmospheric distillation to isolate pure trifluoromethoxybenzene
Nitration to Introduce Nitro Group
- Substrate: Trifluoromethoxybenzene
- Nitrating Mixture: Concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃)
- Solvent: Chlorinated solvents such as dichloromethane (DCM), chloroform, or carbon tetrachloride (CCl₄)
- Conditions:
- Temperature: Initially 0°C to 10°C during addition, then raised to 30–35°C for 1–2 hours
- Duration: Approximately 2–5 hours total
- Outcome: Formation of a mixture of nitro isomers, predominantly the para isomer (~90%)
- Isolation: Layer separation using DCM, followed by evaporation of solvent to obtain l-nitro-4-trifluoromethoxybenzene
Introduction of Difluoromethoxy Group
While the detailed step for introducing the difluoromethoxy substituent on the aromatic ring is less explicitly described in the available literature, it generally involves nucleophilic substitution or fluorination reactions on appropriate phenolic or halogenated intermediates under controlled conditions, often leveraging reagents such as difluorocarbene precursors or specialized fluorinating agents.
Reaction Parameters and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Pressure (kg/cm²) | Solvent(s) | Notes |
|---|---|---|---|---|---|---|
| Chlorination | Cl₂, PCl₃ or AIBN catalyst, UV light | 90–100 | 4–5 (+2 post) | Atmospheric | Benzotrifluoride, chlorobenzene | Radical chlorination, nitrogen purge post-reaction |
| Fluorination | Anhydrous HF | 80 | 4–6 | 30–35 | None (autoclave) | High pressure, HCl byproduct vented |
| Nitration | H₂SO₄ + HNO₃, chlorinated solvent | 0–35 | 2–5 | Atmospheric | DCM, chloroform, CCl₄ | Para isomer major product (~90%) |
| Difluoromethoxy introduction | Specialized fluorinating agents (literature-specific) | Variable | Variable | Atmospheric | Organic solvents (alcoholic, etc.) | Requires further optimization and literature review |
Isolation and Purification Techniques
- Layer Separation: Utilized after nitration to separate organic and aqueous phases
- Evaporation and Distillation: Removal of solvents and isolation of pure intermediates and final products
- Filtration: To remove insoluble impurities or catalyst residues
- Drying Agents: Sodium sulfate (Na₂SO₄) used to dry organic layers before evaporation
Research Findings and Observations
- The chlorination step is critical for introducing reactive sites for subsequent fluorination.
- Use of anhydrous HF requires specialized equipment due to corrosiveness and high pressure.
- The nitration step favors para substitution, facilitating selective synthesis of the desired nitro isomer.
- Solvent choice affects reaction rates and ease of product isolation; chlorinated solvents are preferred but have environmental considerations.
- The overall purity of intermediates such as 4-trifluoromethoxyphenol can reach 99–99.5% with optimized conditions.
- Alternative solvents to carbon tetrachloride (e.g., tetrachloroethane) are explored due to environmental restrictions.
Summary Table of Preparation Steps for 1-Difluoromethoxy-4-nitro-3-(trifluoromethoxy)benzene
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Key Notes |
|---|---|---|---|---|---|
| 1 | Chlorination | Benzaldehyde/Anisole derivatives | Cl₂, PCl₃ or AIBN, UV light, 90–100°C | Trichloromethoxybenzene | Radical chlorination, solvent removal |
| 2 | Fluorination | Trichloromethoxybenzene | Anhydrous HF, 80°C, 4–6 h, high pressure | Trifluoromethoxybenzene | HCl byproduct, distillation |
| 3 | Nitration | Trifluoromethoxybenzene | H₂SO₄ + HNO₃, 0–35°C, chlorinated solvent | l-Nitro-4-trifluoromethoxybenzene | Para isomer major product |
| 4 | Difluoromethoxy Introduction | Nitro-trifluoromethoxybenzene | Specialized fluorination (details variable) | 1-Difluoromethoxy-4-nitro-3-(trifluoromethoxy)benzene | Requires further literature for specifics |
The preparation of 1-Difluoromethoxy-4-nitro-3-(trifluoromethoxy)benzene is a multistep process involving selective chlorination, fluorination with anhydrous hydrogen fluoride, nitration, and difluoromethoxy group introduction. Each step requires careful control of reaction conditions, choice of reagents, and solvents to achieve high purity and yield. The process benefits from established methods in fluorine chemistry and aromatic substitution, with environmental considerations guiding solvent and reagent selection.
This synthesis pathway is supported by detailed patent disclosures and research data, providing a robust framework for producing this compound for advanced applications in pharmaceuticals and materials science.
Q & A
Q. Challenges :
- Regioselectivity : The nitro group (NO₂) must be directed to the 4-position despite competing electronic effects from OCF₃ and OCHF₂.
- Stability : Harsh nitration conditions may degrade fluorinated alkoxy groups. Alternative methods, such as using acetyl nitrate, can mitigate this .
How do the electron-withdrawing substituents influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?
Advanced
The trifluoromethoxy (σₚ = +0.43) and difluoromethoxy groups are strong electron-withdrawing groups (EWGs), while the nitro group (σₚ = +0.78) further deactivates the ring. This results in:
- Reduced Reactivity : The benzene ring becomes highly deactivated, requiring aggressive reagents for EAS.
- Directing Effects : The nitro group directs incoming electrophiles to the meta position relative to itself. However, steric hindrance from OCF₃ and OCHF₂ may alter regioselectivity .
Methodological Insight : Computational tools (e.g., DFT calculations) can predict reactive sites by analyzing partial charge distributions .
What spectroscopic techniques are most effective for characterizing and distinguishing the difluoromethoxy and trifluoromethoxy groups?
Q. Basic
- ¹⁹F NMR :
- OCF₃ appears as a singlet near δ -58 ppm due to equivalent fluorine atoms.
- OCHF₂ shows a doublet of quartets (δ -80 to -85 ppm) from coupling with two non-equivalent F atoms .
- ¹H NMR : Protons near OCHF₂ exhibit complex splitting (e.g., δ 4.5–5.0 ppm for -OCHF₂), while aromatic protons resonate downfield (δ 7.5–8.5 ppm) due to EWGs .
- IR Spectroscopy : Strong C-F stretches (1000–1300 cm⁻¹) and nitro symmetric/asymmetric vibrations (1520, 1350 cm⁻¹) confirm substituents .
What are the potential biological activities of this compound, and how do its substituents contribute?
Q. Advanced
- CYP450 Inhibition : The trifluoromethoxy group enhances lipophilicity, facilitating membrane penetration and binding to cytochrome P450 enzymes, potentially altering drug metabolism .
- Antimicrobial Activity : The nitro group may act as a redox-active moiety, generating reactive nitrogen species under biological conditions .
- Structural Insights : Fluorine atoms improve metabolic stability by resisting oxidative degradation, a common issue in drug development .
How does the stability of this compound under varying pH and temperature conditions affect its handling?
Q. Basic
- Thermal Stability : Decomposition occurs above 150°C, releasing toxic HF gas. Storage at 2–8°C in inert atmospheres is recommended .
- pH Sensitivity : The nitro group hydrolyzes in strong bases (pH > 10), forming nitrophenols. Use buffered solutions (pH 6–8) for biological assays .
In comparative studies, how does the nitro group affect reactivity compared to other EWGs?
Q. Advanced
- Nitro vs. Trifluoromethyl : The nitro group is more electron-withdrawing, further deactivating the ring but providing a leaving group for nucleophilic displacement.
- Case Study : Replacement of NO₂ with CF₃ in similar compounds reduces electrophilic reactivity by 30% (measured via Hammett substituent constants) .
What methodologies are recommended for analyzing synthesis by-products or degradation products?
Q. Advanced
- HPLC-MS : Detects trace impurities (e.g., denitrated or hydrolyzed derivatives) with a C18 column and acetonitrile/water gradient .
- GC-FID : Monitors volatile degradation products like fluorinated phenols .
- Stability-Indicating Assays : Accelerated stability studies (40°C/75% RH for 6 months) coupled with spectroscopic tracking .
How can computational tools predict reactivity and biological interactions?
Q. Advanced
- Molecular Docking : Predicts binding affinity to biological targets (e.g., enzymes) by simulating interactions between the compound’s EWGs and active-site residues .
- QSAR Models : Relate substituent electronic parameters (σₚ, π) to bioactivity, enabling rational design of derivatives with optimized properties .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
